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Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile

Cat. No.: B112695

Executive Summary

This technical guide addresses the spectroscopic characterization of 4-Aminooxane-4-
carbonitrile (CAS 50289-12-8). Despite a comprehensive search of scientific literature and
chemical databases, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for this specific compound is not publicly available at the time of
this report. This document, therefore, provides a theoretical framework for the expected
spectroscopic data based on the known chemical structure of 4-Aminooxane-4-carbonitrile
and established principles of spectroscopic analysis for analogous compounds. Additionally, it
outlines the standard experimental protocols for acquiring such data and presents a
generalized workflow for spectroscopic analysis.

Introduction

4-Aminooxane-4-carbonitrile is a heterocyclic compound with the molecular formula
CeH10N20. Its structure, featuring a saturated oxane ring with both an amino and a nitrile group
attached to the same quaternary carbon, suggests potential applications in medicinal chemistry
and materials science. Spectroscopic analysis is crucial for confirming the identity, purity, and
structure of this molecule. This guide will discuss the anticipated features in NMR, IR, and MS
spectra.

Predicted Spectroscopic Data
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In the absence of experimental data, the following tables summarize the predicted
spectroscopic characteristics for 4-Aminooxane-4-carbonitrile based on its structure and data
from similar aminonitrile compounds.

Chemical Shift (9,

Multiplicity Number of Protons  Assignment

ppm)

-CH:z- (oxane ring,
~15-20 m 4H o

positions 3 and 5)
~20-25 s (broad) 2H -NH:z

-O-CHz3- (oxane ring,
~35-4.0 m 4H

positions 2 and 6)

Solvent; CDCIz or DMSO-ds

. 1 13
Chemical Shift (6, ppm) Assignment
~30-40 -CH:z- (oxane ring, positions 3 and 5)
~50-60 Quaternary Carbon (-C(NH2)(CN)-)
~60-70 -O-CH:- (oxane ring, positions 2 and 6)
~120- 125 -C=N (nitrile)

Solvent: CDCI3 or DMSO-ds

Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber . . . .

Intensity Vibration Functional Group
(cm™)
3300 - 3500 Medium, Doublet N-H Stretch Primary Amine (-NHz)
2850 - 3000 Medium-Strong C-H Stretch Aliphatic C-H
~ 2240 Medium-Weak C=N Stretch Nitrile
1590 - 1650 Medium N-H Bend Primary Amine (-NHz)
1050 - 1150 Strong C-O Stretch Ether (oxane ring)

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry (MS)

Fragmentation
m/z lon
126 [M]* (Molecular lon)
111 [M - NHz]*
100 [M - CNJ*
98 [M - CzHa4]* (from oxane ring fragmentation)

lonization Method: Electron lonization (EI)

General Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.
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e Sample Preparation: Approximately 5-10 mg of 4-Aminooxane-4-carbonitrile would be
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a5 mm NMR
tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (0

ppm).

e 1H NMR Acquisition: Proton NMR spectra would be acquired using a standard pulse
sequence. Key parameters would include a spectral width of approximately 16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64
scans would be averaged to improve the signal-to-noise ratio.

e 13C NMR Acquisition: Carbon-13 NMR spectra would be acquired with proton decoupling. A
wider spectral width of around 220 ppm would be used. Due to the lower natural abundance
and smaller gyromagnetic ratio of 13C, a longer acquisition time and a greater number of
scans (e.g., 1024 or more) would be necessary to achieve an adequate signal-to-noise ratio.
A relaxation delay of 2-5 seconds would be employed.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation (KBr Pellet Method): A few milligrams of the solid sample would be finely
ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate
mortar. The mixture would then be pressed into a thin, transparent pellet using a hydraulic
press.

o Data Acquisition: The KBr pellet would be placed in the sample holder of the FTIR
spectrometer. The spectrum would be recorded over a range of 4000 to 400 cm~1. A
background spectrum of the empty sample chamber would be recorded and automatically
subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal quality.

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer
(GC-MS) or a direct insertion probe system, with an electron ionization (EI) source.
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o Sample Introduction: For GC-MS, the sample would be dissolved in a volatile solvent and
injected into the gas chromatograph. For a direct insertion probe, a small amount of the solid
sample would be placed in a capillary tube and introduced directly into the ion source.

« lonization: In the EI source, the sample molecules would be bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions would be accelerated and separated
based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum that plots ion intensity versus m/z.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for structural elucidation is a critical process in
chemical research. The following diagram illustrates a typical workflow.

Pure Sample of
4-Aminooxane-4-carbonitrile

IR Spectroscopy Mass Spectrometry NMR Spectroscopy

(1H, 3C, 2D)
Identify Functional Groups Determine Molecular Weight Determine Connectivity
(-NHz, -C=N, C-0O-C) and Formula and Stereochemistry

Structure Elucidation

Click to download full resolution via product page
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Caption: A generalized workflow for the structural elucidation of an organic compound using
spectroscopic methods.

Conclusion

While experimental spectroscopic data for 4-Aminooxane-4-carbonitrile remains elusive in
the public domain, this guide provides a robust theoretical foundation for its expected NMR, IR,
and MS spectral characteristics. The outlined experimental protocols offer a standardized
approach for the future acquisition of this data. The principles and workflows described herein
are fundamental to the structural characterization of novel chemical entities and are essential
for professionals in the fields of chemical research and drug development.

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Aminooxane-4-carbonitrile:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112695#spectroscopic-data-for-4-aminooxane-4-
carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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